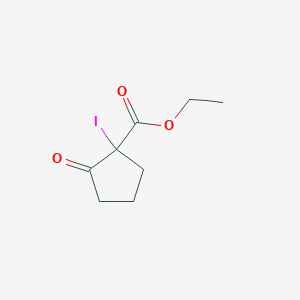
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester is an organic compound with the molecular formula C8H11IO3. This compound is a derivative of cyclopentanecarboxylic acid, where an iodine atom and an ethyl ester group are attached to the cyclopentane ring. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
-
Palladium-Catalyzed Hydrocarboxylation: : One method to synthesize cyclopentanecarboxylic acid derivatives involves the palladium-catalyzed hydrocarboxylation of cyclopentene. This reaction uses carbon monoxide and water in the presence of a palladium catalyst to form the carboxylic acid, which can then be esterified to form the ethyl ester .
-
Base-Induced Ring Contraction: : Another method involves the base-induced ring contraction of 2-chlorocyclohexanone to give the ester methyl cyclopentanecarboxylate, which can be hydrolyzed to the carboxylic acid and then iodinated to form the 1-iodo derivative .
Industrial Production Methods
Industrial production methods for cyclopentanecarboxylic acid derivatives typically involve large-scale catalytic processes. The palladium-catalyzed hydrocarboxylation method is favored due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Cyclopentanecarboxylic acid derivatives can undergo oxidation reactions to form various oxidized products, such as ketones and aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol or reduce the iodine atom to a hydrogen atom.
Substitution: The iodine atom in cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester has various applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism by which cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester exerts its effects involves its reactivity as an electrophile. The iodine atom makes the compound susceptible to nucleophilic attack, leading to various substitution reactions. The ester group can also undergo hydrolysis to form the corresponding carboxylic acid.
Comparison with Similar Compounds
Similar Compounds
Cyclopentanecarboxylic acid, 2-oxo-, ethyl ester: This compound has a similar structure but lacks the iodine atom.
Cyclopentanecarboxylic acid, ethyl ester: This compound lacks both the iodine atom and the oxo group.
Uniqueness
Cyclopentanecarboxylic acid, 1-iodo-2-oxo-, ethyl ester is unique due to the presence of both the iodine atom and the oxo group, which confer distinct reactivity and chemical properties. The iodine atom makes it a versatile intermediate for nucleophilic substitution reactions, while the oxo group allows for various oxidation and reduction reactions.
Properties
CAS No. |
820972-61-0 |
|---|---|
Molecular Formula |
C8H11IO3 |
Molecular Weight |
282.08 g/mol |
IUPAC Name |
ethyl 1-iodo-2-oxocyclopentane-1-carboxylate |
InChI |
InChI=1S/C8H11IO3/c1-2-12-7(11)8(9)5-3-4-6(8)10/h2-5H2,1H3 |
InChI Key |
CRHZPXGUTYAFEL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCCC1=O)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



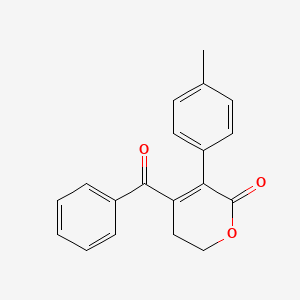
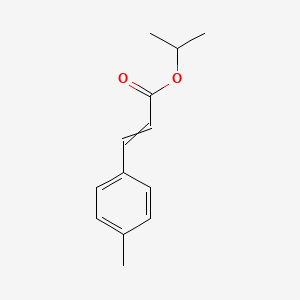
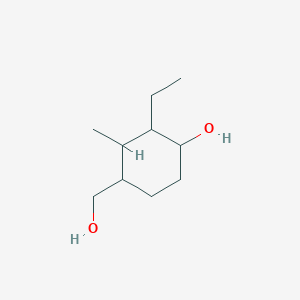

![2-(Cyclopentyloxy)-6,7,7-trimethylbicyclo[2.2.1]heptane](/img/structure/B12534586.png)


![1-(3,5-Difluorophenyl)-1-[1-(diphenylmethyl)azetidin-3-yl]propan-2-one](/img/structure/B12534602.png)
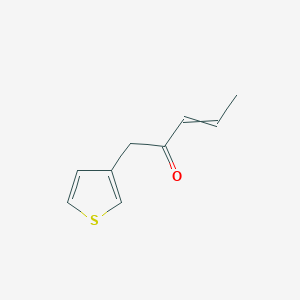
![5-{[4-(But-1-en-1-yl)-2-fluorophenyl]ethynyl}-1,2,3-trifluorobenzene](/img/structure/B12534618.png)
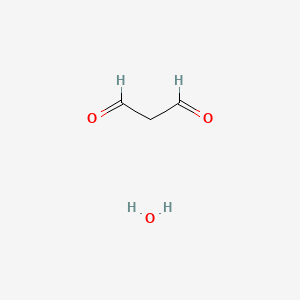

![1-[(2-Aminophenyl)sulfanyl]-3-{[(thiiran-2-yl)methyl]sulfanyl}propane-2-thiol](/img/structure/B12534640.png)
